Stereochemical Identity: (2S)-Configuration vs. (2R)-Enantiomer (TAM558 Intermediate-2)
TAM558 intermediate-4 is defined by its (2S) stereochemistry at the 1-methylpiperidine-2-carbonyl group, a key distinction from its (2R) counterpart, TAM558 intermediate-2. While both compounds have identical molecular formulas (C29H50N4O5S) and molecular weights (566.80 g/mol), they are distinct chemical entities [1]. The SMILES strings confirm this structural difference: TAM558 intermediate-4 contains the '[C@@H]2CCCCN2C' fragment, whereas TAM558 intermediate-2 contains '[C@H]2CCCCN2C', signifying the opposite stereochemistry at that chiral center [1]. This difference is critical for the fidelity of the final payload's three-dimensional structure and, consequently, its biological function.
| Evidence Dimension | Stereochemical Configuration at Piperidine-2-Carbonyl |
|---|---|
| Target Compound Data | (2S)-configuration (S) |
| Comparator Or Baseline | (2R)-configuration (R) in TAM558 intermediate-2 (CAS 2135877-76-6) |
| Quantified Difference | Distinct stereoisomers with opposite configurations at a key chiral center |
| Conditions | Structural analysis based on reported IUPAC names and SMILES strings |
Why This Matters
Ensures the correct stereochemical outcome in the final ADC payload (TAM558), which is essential for its biological activity and the efficacy of the final drug product (OMTX705).
- [1] MedChemExpress. (n.d.). TAM558 intermediate-2. Retrieved April 17, 2026, from https://www.medchemexpress.eu/tam558-intermediate-2.html View Source
